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Compound of Interest

Compound Name: 5,15-Diphenylporphyrin

Cat. No.: B1663767

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties
of 5,15-Diphenylporphyrin (DPP), a key synthetic porphyrin derivative. This document details
the characteristic spectral features, presents quantitative data in a structured format, and
outlines the experimental protocols for its analysis. The information herein is intended to serve
as a valuable resource for researchers, scientists, and professionals engaged in fields such as
drug development, materials science, and photodynamic therapy.

Introduction to 5,15-Diphenylporphyrin

5,15-Diphenylporphyrin (DPP) is a synthetic porphyrin that is notable for its stability and
solubility in a range of organic solvents.[1] Its structure, featuring two phenyl groups at the
meso positions, provides a unique platform for further chemical modifications and studies.[2]
Understanding its spectroscopic properties is fundamental to its application and
characterization.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of 5,15-Diphenylporphyrin, like other porphyrins, is
characterized by an intense Soret band (or B band) in the near-UV region and several weaker
Q bands in the visible region.[3][4][5] These bands arise from Tt-11* electronic transitions within
the porphyrin macrocycle.[6]
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Table 1: UV-Visible Absorption Data for 5,15-Diphenylporphyrin

Molar Extinction
Wavelength (Amax,

Band Coefficient (g, Solvent
nm)
M—*cm™?)
Soret (B) ~410 - 420 > 200,000 CH2Clz or CHCIs
Q(IVv) ~515 ~15,000 CH2Clz or CHCIs
QI ~550 ~8,000 CH2Clz or CHCIs
QI ~590 ~5,000 CH:Cl2 or CHClIs
Q(l) ~645 ~3,000 CH2Clz or CHClIs

Note: The exact Amax and € values can vary slightly depending on the solvent and
concentration.

Experimental Protocol: UV-Visible Spectroscopy

o Sample Preparation: Prepare a stock solution of 5,15-Diphenylporphyrin in a suitable
solvent such as dichloromethane (CH2Cl2) or chloroform (CHCIs).[4] From the stock solution,
prepare a dilute solution with a concentration typically in the range of 10-¢ M to ensure the
absorbance values fall within the linear range of the spectrophotometer.[4][7]

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[4]

e Measurement: Record the absorption spectrum over a wavelength range of approximately
350 nm to 700 nm using a 1 cm path length quartz cuvette.[4] Use the pure solvent as a
reference.

o Data Analysis: Identify the Amax for the Soret and Q bands. The molar extinction coefficient
(¢) can be calculated using the Beer-Lambert law (A = €cl), where A is the absorbance, c is
the concentration in mol/L, and | is the path length in cm.

UV-Visible Spectroscopy Experimental Workflow

Fluorescence Spectroscopy
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5,15-Diphenylporphyrin exhibits characteristic fluorescence emission in the red region of the
electromagnetic spectrum upon excitation at a wavelength corresponding to its absorption
bands, typically the Soret band.[8][9] The fluorescence properties, including the emission
maxima and quantum yield, are sensitive to the molecular environment.[10]

Table 2: Fluorescence Emission Data for 5,15-Diphenylporphyrin

Excitation Wavelength Emission Maxima (Aem,
Solvent
(nm) nm)
~418 ~650 and ~715 CH2Clz or CHCIs

Note: The emission spectrum of DPP typically shows two main bands. The relative intensities
of these bands can be influenced by the solvent and other environmental factors.

Experimental Protocol: Fluorescence Spectroscopy

o Sample Preparation: Prepare a dilute solution of 5,15-Diphenylporphyrin in a suitable
solvent (e.g., CHz2Cl2). The concentration should be low enough to avoid self-quenching
effects (typically around 10=7 M).

 Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., a
xenon lamp) and a sensitive detector.

o Measurement: Set the excitation wavelength to the Soret band maximum (around 418 nm).
Record the emission spectrum from approximately 600 nm to 800 nm.

» Data Analysis: Identify the wavelengths of the emission maxima. For quantum yield
measurements, a standard fluorophore with a known quantum vyield is typically used for
comparison.

Fluorescence Spectroscopy Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for the structural elucidation of porphyrins. The unique
ring current effect of the porphyrin macrocycle results in a large dispersion of proton chemical
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shifts.[11][12] The inner NH protons are strongly shielded and appear upfield (at negative ppm
values), while the peripheral meso and B-pyrrolic protons are deshielded and resonate
downfield.[11]

Table 3: *H NMR Chemical Shift Data for 5,15-Diphenylporphyrin (in CDClIs)

Chemical Shift (5,

Proton Type Multiplicity Integration
ppm)
NH (inner) ~-2.8 s 2H
B-pyrrolic ~ 8.8 d 4H
B-pyrrolic ~9.2 d 4H
meso-H ~10.2 s 2H
Phenyl (ortho) ~8.2 d 4H
Phenyl (meta, para) ~7.7 m 6H

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary slightly based on solvent
and concentration.

13C NMR spectroscopy provides further structural information. The large number of carbons in
the porphyrin macrocycle and the phenyl substituents result in a complex spectrum.

Table 4: Representative 13C NMR Chemical Shift Ranges for 5,15-Diphenylporphyrin (in
CDCIs3)

Carbon Type Chemical Shift (0, ppm)
meso-C (unsubstituted) ~105

meso-C (phenyl-substituted) ~120

o-pyrrolic ~145

B-pyrrolic ~130

Phenyl ~127 - 142
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Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 5,15-Diphenylporphyrin in about
0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCIs), in an NMR tube.
[13]

 Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Measurement: Acquire the *H NMR spectrum. For 13C NMR, a larger number of scans will be
necessary due to the lower natural abundance of the 13C isotope.

o Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline
correction). Integrate the proton signals and assign the resonances based on their chemical
shifts, multiplicities, and integration values.

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
observing its vibrational modes. For 5,15-Diphenylporphyrin, key vibrational bands include N-
H stretches, C-H stretches of the aromatic rings, and various C-C and C-N stretching and
bending modes of the porphyrin macrocycle.[6][14][15]

Table 5: Key Infrared Absorption Bands for 5,15-Diphenylporphyrin

Wavenumber (cm~?)

Vibrational Mode

~3315 N-H stretch

~3050 - 3020 Aromatic C-H stretch

~1595 Phenyl C=C stretch

~1470 Pyrrole C=C stretch

~965 N-H bend (out-of-plane)

~800 Aromatic C-H bend (out-of-plane)
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Note: The exact positions of the absorption bands can be influenced by the sample preparation
method (e.g., KBr pellet, thin film).

Experimental Protocol: IR Spectroscopy

o Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of 5,15-
Diphenylporphyrin with dry potassium bromide and pressing it into a thin, transparent disk.
Alternatively, a thin film can be cast from a solution onto an IR-transparent window.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
o Measurement: Record the infrared spectrum, typically over the range of 4000 to 400 cm~1.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding molecular vibrations.

Conclusion

The spectroscopic properties of 5,15-Diphenylporphyrin are well-defined and provide a robust
basis for its identification, characterization, and the study of its interactions. The distinct
features in its UV-Vis, fluorescence, NMR, and IR spectra, governed by its unique electronic
and molecular structure, make it a versatile molecule for a wide range of scientific applications.
The experimental protocols outlined in this guide provide a standardized approach to obtaining
high-quality spectroscopic data for this important porphyrin derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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